molecular formula C14H13Cl2N B8364551 Bis(4-chlorobenzyl)amine

Bis(4-chlorobenzyl)amine

Cat. No.: B8364551
M. Wt: 266.2 g/mol
InChI Key: URDWRMRQMSLUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorobenzyl)amine is a significant aromatic secondary amine that serves as a crucial intermediate in organic synthesis. Its utility is widespread, particularly in the synthesis of pharmaceuticals and as a foundational building block for more complex molecules . The compound features a dibenzylamino group, which is particularly valuable as a protective group in multi-step synthesis, helping to shield the amine functionality and prevent unwanted side reactions . The introduction of chlorine atoms onto the benzyl rings significantly influences the molecule's chemical properties and reactivity; the chlorine acts as an electron-withdrawing group, modifying the electron density of the aromatic ring and the basicity of the amine, making it a useful scaffold for targeted chemical transformations . Current research is heavily focused on developing novel, efficient, and selective methods for the synthesis of secondary amines like this compound . One prominent and atom-economical pathway is the deaminative coupling of primary amines, such as the coupling of two molecules of 4-chlorobenzylamine, catalyzed by ruthenium complexes. This method is effective for producing symmetrical secondary amines directly, with ammonia as the sole byproduct . Alternative synthetic approaches include the direct chemoselective reduction of the corresponding nitrile, 4-chlorobenzonitrile, to the bis-(benzyl)amine using sodium borohydride (NaBH4) in the presence of a catalytic amount of nano-sized perovskite catalysts, which offers a mild and efficient route to this important class of compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanamine

InChI

InChI=1S/C14H13Cl2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2

InChI Key

URDWRMRQMSLUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for Bis 4 Chlorobenzyl Amine and Its Derivatives

Direct Synthetic Approaches to Bis(4-chlorobenzyl)amine

Direct methods for the formation of this compound primarily involve the construction of the secondary amine functionality from readily available precursors. Reductive amination of 4-chlorobenzaldehyde (B46862) and nucleophilic substitution reactions involving 4-chlorobenzyl halides are two of the most prominent strategies.

Reductive Amination Protocols for this compound

Reductive amination is a versatile and widely employed method for the synthesis of amines. In the context of this compound, this typically involves the reaction of 4-chlorobenzaldehyde with an ammonia (B1221849) source, followed by the in-situ reduction of the resulting imine intermediate.

Recent advancements in organic synthesis have led to the development of catalyst-free reductive amination protocols, which offer milder and more environmentally benign alternatives to traditional methods. One such strategy for the synthesis of symmetric aromatic secondary amines, including this compound, utilizes a combination of ammonium (B1175870) formate (B1220265) and a Hantzsch ester. This approach circumvents the need for a metal catalyst, relying on the inherent reactivity of the chosen reagents to facilitate the reductive amination process.

The combination of ammonium formate (HCOONH₄) and a Hantzsch ester serves a dual purpose in the catalyst-free reductive amination of 4-chlorobenzaldehyde. Ammonium formate acts as the nitrogen source, reacting with the aldehyde to form an intermediate imine. The Hantzsch ester, a dihydropyridine (B1217469) derivative, then functions as a mild reducing agent, delivering a hydride to the imine to yield the final secondary amine product, this compound. This one-pot reaction is typically carried out in a suitable solvent such as methanol (B129727) at an elevated temperature. A notable yield of 83% for this compound has been reported using this methodology.

Table 1: Catalyst-Free Reductive Amination of 4-Chlorobenzaldehyde

Starting Material Reagents Solvent Temperature Yield of this compound
4-Chlorobenzaldehyde Ammonium Formate, Hantzsch Ester Methanol 60°C 83%

Nucleophilic Substitution Reactions in this compound Formation

Nucleophilic substitution provides a classical and straightforward pathway to C-N bond formation. The synthesis of this compound via this route can be conceptualized as a two-step process starting from 4-chlorobenzyl chloride.

The initial step involves the reaction of 4-chlorobenzyl chloride with an ammonia source, such as liquid ammonia, to produce the primary amine, 4-chlorobenzylamine (B54526). This reaction proceeds via a standard SN2 mechanism where the ammonia molecule acts as the nucleophile, displacing the chloride ion. One documented procedure for this transformation involves reacting 4-chlorobenzyl chloride with liquid ammonia in the presence of potassium phosphate (B84403) in methyl tert-butyl ether, affording 4-chlorobenzylamine in high yield.

The subsequent step to form this compound would involve the alkylation of the newly formed 4-chlorobenzylamine with another molecule of 4-chlorobenzyl chloride. However, a significant challenge in this approach is the potential for overalkylation. The product, this compound, is also a nucleophile and can compete with the primary amine in reacting with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Synthesis of Complex Derivatives Incorporating the this compound Moiety

The this compound structural unit can be incorporated into more complex molecular architectures, such as heterocyclic systems, through various synthetic strategies. Multi-component reactions are particularly powerful tools for achieving this molecular complexity in an efficient manner.

Multi-Component Reaction Approaches (e.g., Mannich Reactions for Triazinane Systems)

The Mannich reaction is a classic multi-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In a broader sense, related condensations of an amine, an aldehyde (commonly formaldehyde), and another component can lead to the formation of various heterocyclic systems.

For the synthesis of derivatives containing the this compound moiety, a Mannich-type reaction can be envisioned for the construction of 1,3,5-triazinane (B94176) systems. In this approach, this compound, acting as a secondary amine, would react with an aldehyde (such as formaldehyde) and a primary amine. The reaction proceeds through the formation of an iminium ion from the secondary amine and the aldehyde, which is then trapped by the primary amine, leading to the cyclization that forms the triazinane ring. This methodology allows for the direct incorporation of the bis(4-chlorobenzyl)amino group as a substituent on the triazinane scaffold, providing a pathway to novel and complex derivatives. The equimolar reaction of a primary amine and formaldehyde (B43269) is a known method for the synthesis of 1,3,5-triazinanes.

Microwave-Assisted Synthesis of N,N′-Bis-(4-chlorobenzyl)-N,N′-diaryl-oxalamide Derivatives

Microwave-assisted synthesis has emerged as a significant advancement in synthetic chemistry, offering benefits such as accelerated reaction rates, increased yields, and enhanced product purity. nih.gov This technique is particularly effective for reactions in polar solvents, where the microwave energy is directly absorbed by the reactant molecules, leading to rapid heating. nih.govnih.gov

While the direct microwave-assisted synthesis of N,N′-Bis-(4-chlorobenzyl)-N,N′-diaryl-oxalamide derivatives is not extensively detailed in the provided research, the principles can be inferred from similar syntheses of other complex organic molecules. For instance, the microwave-assisted synthesis of N,N'-diaryl cyanoguanidines from thioureas demonstrates a mild, efficient, and high-yield method. nih.gov Similarly, bioactive tetrahydropyrimidine (B8763341) derivatives have been synthesized effectively using microwave irradiation, which is noted for being less time-consuming and providing higher yields compared to conventional heating methods. semanticscholar.orgfoliamedica.bg The general procedure involves mixing the reactants, sometimes with a few drops of a high-boiling solvent like DMF, and irradiating the mixture in a microwave synthesizer at controlled power and for short intervals. nih.gov This approach minimizes the formation of byproducts and simplifies the purification process.

Phase Transfer Catalyzed Synthesis of Analogous Bis(4-chlorobenzyl)sulfide

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nitrkl.ac.in This methodology is particularly relevant to the synthesis of bis(4-chlorobenzyl) derivatives, as demonstrated by the successful synthesis of bis(4-chlorobenzyl) sulfide (B99878), an analogue of this compound.

The synthesis involves the reaction of 4-chlorobenzyl chloride (CBC), which resides in an organic phase, with a sulfide source in an aqueous phase. semanticscholar.orgnitrkl.ac.in A phase transfer catalyst, such as a phosphonium-based salt like Ethyltriphenyl Phosphonium Bromide, is crucial for the reaction. semanticscholar.orgnitrkl.ac.in The catalyst transports the nucleophile (e.g., sulfide ions) from the aqueous phase to the organic phase, where it can react with the organic substrate (CBC). nitrkl.ac.in This process overcomes the mutual insolubility of the reactants, allowing the reaction to proceed at a significant rate. nitrkl.ac.in Research into this specific synthesis has shown encouraging results, achieving an 87.57% conversion of 4-chlorobenzyl chloride with an 89.48% selectivity for the desired bis(4-chlorobenzyl) sulfide product. semanticscholar.orgnitrkl.ac.in The apparent activation energy for this reaction was determined to be 11.28 kJ/mol, indicating that the reaction is kinetically controlled. semanticscholar.orgnitrkl.ac.in

Synthesis of Platinum(IV) Complexes Utilizing 4-Chlorobenzylamine as a Ligand Precursor

4-Chlorobenzylamine, a primary amine, can serve as a precursor for ligands in the synthesis of coordination complexes, such as those with Platinum(IV). Platinum complexes are a significant class of compounds, particularly in the field of anticancer agents. nih.gov The synthesis of Platinum(IV) complexes often involves a multi-step process starting from a Platinum(II) precursor. nih.govnih.gov

In a typical synthetic route, a Platinum(II) species, such as cis-[PtCl₂(NH₃)₂] (cisplatin), is prepared. nih.gov Amine ligands, like 4-chlorobenzylamine, can be introduced by substituting other ligands. The resulting Platinum(II) complex can then be oxidized to Platinum(IV), often creating axial positions on the complex where additional ligands can be attached. For example, a dihydroxido Platinum(IV) precursor, [PtIV(HL)(AL)(OH)₂]²+, can be reacted with other molecules to form the final, more complex structure. nih.gov The successful coordination of the amine-containing ligand is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR) and mass spectrometry. nih.gov The synthesis of new Platinum(IV) complexes with guanine, another nitrogen-containing ligand, further illustrates the principle of coordinating such molecules to a platinum center through a metal-nitrogen bond. mdpi.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic pathways is critical for improving the efficiency, cost-effectiveness, and environmental footprint of chemical production. This involves systematically studying various reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

Parametric Studies in Reaction Optimization (e.g., Catalyst Loading, Temperature, Stirring Speed)

The phase transfer catalyzed synthesis of bis(4-chlorobenzyl) sulfide serves as an excellent case study for parametric optimization. semanticscholar.orgnitrkl.ac.in Researchers investigated several factors to enhance the conversion of the reactant and the selectivity towards the desired product. The key parameters studied include:

Agitation Speed: Affects the interfacial area between the aqueous and organic phases, influencing the rate of mass transfer of the catalyst-anion complex.

Catalyst Concentration: The amount of phase transfer catalyst directly impacts the rate at which the nucleophile is transported into the organic phase.

Temperature: Reaction rates are generally temperature-dependent; however, higher temperatures can sometimes lead to increased byproduct formation.

Sulfide Concentration: The concentration of the nucleophile in the aqueous phase is a driving factor for the reaction.

Reactant Concentration: The concentration of 4-chlorobenzyl chloride in the organic phase influences the reaction kinetics.

By systematically varying these parameters, optimal conditions were identified that led to high conversion (87.57%) and selectivity (89.48%). nitrkl.ac.in

Below is a table summarizing the effect of varying catalyst loading on the conversion of 4-Chlorobenzyl Chloride (CBC).

Catalyst Loading (mol%)Conversion of CBC (%)Selectivity of Bis(4-chlorobenzyl)sulfide (%)
0.565.275.8
1.078.582.1
1.587.689.5
2.087.889.6
2.587.989.5

This data is illustrative, based on typical optimization studies found in the literature for similar reactions.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govgctlc.org Several principles of green chemistry are applicable to the synthesis of this compound and its derivatives.

Waste Prevention: Methodologies like microwave-assisted synthesis often lead to higher yields and fewer byproducts, aligning with the principle of waste prevention. nih.govbeilstein-journals.org

Energy Efficiency: Microwave synthesis is highly energy-efficient compared to conventional heating because it heats the reaction mixture directly and rapidly. nih.govnih.gov This aligns with the goal of conducting reactions at ambient temperature and pressure whenever possible.

Designing Safer Chemicals: The PTC synthesis of bis(4-chlorobenzyl) sulfide presents a method for utilizing hydrogen sulfide (H₂S), an environmentally hazardous chemical, to create commercially valuable products. semanticscholar.orgnitrkl.ac.in This approach turns a problematic waste product into a useful reagent.

Reduce Derivatives: One-pot and multicomponent reactions, often facilitated by techniques like microwave synthesis, can reduce the number of synthetic steps (e.g., protection and deprotection), which minimizes resource consumption and waste generation. nih.gov

By incorporating these principles, the synthesis of this compound derivatives can be made more sustainable and environmentally friendly. gctlc.org

Chemical Reactivity and Transformation Mechanisms of Bis 4 Chlorobenzyl Amine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of Bis(4-chlorobenzyl)amine makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity is central to the formation of more complex derivatives, such as amides, and its potential role in coordination chemistry.

The synthesis of this compound itself can be achieved through a ruthenium-catalyzed deaminative coupling reaction. In a notable example, 4-chlorobenzylamine (B54526) was treated with a ruthenium catalyst (complex 1 ) and a 4-(1,1-dimethylethyl)-1,2-benzenediol ligand (L1) in chlorobenzene (B131634) at 130 °C for 16 hours. This reaction, which involves the formation of a C-N bond, yielded N,N-Bis(4-chlorobenzyl)amine in a high yield of 92%. acs.org This process represents a form of N-alkylation where a primary amine is converted to a symmetric secondary amine. acs.org

The general reactivity of secondary amines suggests that the nitrogen center of this compound can undergo further alkylation. However, the direct alkylation of amines with alkyl halides can sometimes be challenging to control, as the product amine can be more nucleophilic than the starting material, potentially leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net

Table 1: Synthesis of this compound via Deaminative Coupling acs.org
ReactantCatalyst SystemSolventTemperatureTimeProductYield
4-ChlorobenzylamineRu-complex 1 / Ligand L1Chlorobenzene130 °C16 hN,N-Bis(4-chlorobenzyl)amine92%

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal centers. While studies focusing specifically on this compound as a ligand are limited, the coordination chemistry of similar amine-containing molecules provides insight into its potential behavior.

For example, the related ligand N,N'-bis(4-chlorobenzyl)propane-1,2-diamine, which contains two amine nitrogen atoms, acts as a bidentate ligand, coordinating to copper(II) ions through both nitrogen atoms to form dinuclear complexes. cmu.edu Similarly, platinum(IV) complexes have been synthesized using 4-chlorobenzylamine as a ligand, where the amine nitrogen coordinates to the platinum center. mdpi.com In these complexes, the general synthesis involves reacting K₂PtCl₄ with 4-chlorobenzylamine to yield a yellow precipitate of bis(((4-chlorophenyl)methanamine)tetrachloroplatinum). mdpi.com

Schiff base ligands, which are formed from the condensation of an amine and a carbonyl compound, are well-known for their ability to form stable complexes with a variety of metal ions. For instance, bis-bidentate Schiff base ligands can form di-nuclear dimeric complexes with copper(I) and silver(I), where the metal ions adopt a pseudo-tetrahedral coordination environment. researchgate.net A new set of metal complexes with Mn(II), Co(II), Ni(II), Cu(II), Hg(II), and Cd(II) have been prepared with a ligand derived from the reaction of succinyl chloride and 4-chloroaniline, where the ligand coordinates in a bidentate fashion through the amide nitrogen atoms. impactfactor.orgresearchgate.net These examples suggest that this compound could potentially function as a monodentate or, in concert with other coordinating groups, a multidentate ligand in the formation of coordination complexes.

Table 2: Examples of Coordination Complexes with Related Amine Ligands
LigandMetal IonComplex TypeCoordination ModeReference
N,N'-bis(4-chlorobenzyl)propane-1,2-diamineCopper(II)DinuclearBidentate (N, N) cmu.edu
4-ChlorobenzylaminePlatinum(IV)MononuclearMonodentate (N) mdpi.com
N1, N4-bis(4-chlorophenyl)succinamideMn(II), Co(II), Ni(II), Cu(II), Hg(II), Cd(II)OctahedralBidentate (N, N) impactfactor.orgresearchgate.net

Transformations Involving Aromatic Halogen Substituents

The chloro substituents on the aromatic rings of this compound are potential sites for chemical modification, most notably through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. While specific transformations of the chloro groups on this compound are not extensively documented, established methodologies for aryl chlorides provide a framework for its potential reactivity.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds by coupling aryl halides with amines. numberanalytics.comrsc.org These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the coupling of an aryl chloride with a primary or secondary amine. cmu.eduorganic-chemistry.org For example, palladium complexes supported by ligands like (o-biphenyl)P(t-Bu)₂ have been shown to be effective for the amination of a wide variety of aryl chlorides. cmu.edu This suggests that the chloro groups on this compound could potentially react with other amines in the presence of a suitable palladium catalyst to form more complex poly-amino aromatic structures. The selectivity of such reactions can be influenced by the nature of the halide and the reaction conditions. nih.gov For instance, in some systems, the reaction of aryl chlorides with ammonium sulfate (B86663) shows high selectivity for the formation of primary arylamines. organic-chemistry.orgnih.gov

While the focus is often on C-N bond formation, other cross-coupling reactions could also be envisioned for modifying the aromatic rings of this compound.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of kinetic analysis and the identification of transient species like intermediates and transition states.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the ruthenium-catalyzed deaminative coupling reaction that forms N,N-Bis(4-chlorobenzyl)amine, a Hammett plot was constructed by measuring the reaction rates of 4-methoxyaniline with a series of para-substituted benzylamines. acs.org The resulting plot yielded a ρ value of -0.79 ± 0.1, indicating a buildup of positive charge at the benzylic position in the transition state of the rate-determining step. acs.org

In the broader context of amine reactions, kinetic studies of nucleophilic substitution at carbonyl centers have been used to elucidate mechanisms. For instance, the aminolysis of various esters often proceeds through a stepwise mechanism involving a tetrahedral intermediate, though concerted mechanisms are also observed. nih.gov The rates of these reactions are influenced by the basicity of the amine and the nature of the leaving group. mdpi.com

Kinetic investigations into the N-dealkylation of N,N-dialkylanilines, a reaction related to the potential breakdown of this compound, have pointed towards mechanisms involving single-electron transfer. nih.gov For example, studies on the N-dealkylation of N-ethyl,N-methylaniline by cytochrome P450 2B1 showed that the ratio of N-demethylation to N-deethylation was 16, with kinetic hydrogen isotope effects suggesting a complex mechanism that may shift depending on the substrate's electronic properties. nih.gov Such studies highlight the detailed mechanistic information that can be gleaned from careful kinetic analysis.

A plausible mechanistic scheme for the deaminative coupling of primary amines to form secondary amines like this compound has been proposed. acs.org This mechanism likely involves initial dehydrogenation of the amine to form an imine intermediate, which then participates in the key C-N bond-forming steps. The detection of imine products and results from deuterium (B1214612) labeling studies support the idea that dehydrogenation and hydrogen transfer steps are facile and reversible under the reaction conditions. acs.org

Computational studies, often using Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and characterizing the structures of intermediates and transition states. For the N-alkylation of amines with alcohols catalyzed by an iridium complex, computational methods have been used to map out the entire catalytic cycle. acs.orgscispace.com These studies revealed that the rate-determining step is the coordination of an imine intermediate to the iridium center, and they highlighted the bifunctional role of the ligand in proton transfer steps. acs.orgscispace.comrsc.org

In the context of N-dealkylation, mechanisms are believed to proceed through the formation of an ammoniumyl (B1238589) radical cation intermediate, which then loses a proton to form a carbon-centered α-amino radical. researchgate.net This radical can then be further oxidized to an iminium ion, which is subsequently hydrolyzed to yield the secondary amine and an aldehyde. acs.orgresearchgate.net For the oxidative cleavage of C-N bonds in N,N-dialkylanilines, a proposed mechanism involves the formation of an imine cation intermediate, followed by the addition of water to generate an α-hydroxylamine intermediate, which then breaks down to the N-alkylaniline and an aldehyde. acs.org These mechanistic proposals, supported by experimental and computational evidence from related systems, provide a foundation for understanding the potential reaction pathways of this compound.

Advanced Analytical Characterization Techniques for Bis 4 Chlorobenzyl Amine Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, offering deep insights into the molecular structure and electronic properties of Bis(4-chlorobenzyl)amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in a molecule. For a related compound, 4-((4-chlorobenzyl)amino)benzoic acid, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals: a singlet at 11.82 ppm for the carboxylic acid proton, a multiplet at 7.36 ppm for the aromatic protons of the 4-chlorobenzyl group, and a doublet at 4.32 ppm for the methylene (CH₂) protons adjacent to the nitrogen. acs.org

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-((4-chlorobenzyl)amino)benzoic acid, distinct signals are observed for the carboxylic carbon (167.47 ppm), the aromatic carbons, and the methylene carbon (45.19 ppm). acs.org The specific chemical shifts are sensitive to the electronic environment, allowing for precise structural assignment.

2D NMR for Mechanistic Studies : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons. These advanced methods are particularly valuable in mechanistic studies to trace the pathways of chemical reactions involving this compound and to identify transient intermediates.

¹H and ¹³C NMR Data for a Related Compound: 4-((4-chlorobenzyl)amino)benzoic acid

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
COOH 11.82 (s, 1H) 167.47
Ar-H 7.64 (d, J=8.55 Hz, 2H) 152.21, 138.61, 131.34, 131.12, 128.99, 128.34, 117.47, 111.27
Ar-H (chlorobenzyl) 7.36 (m, 4H)
NHCH₂ 7.04 (t, J=5.80 Hz, 1H)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous confirmation of the molecular formula.

The molecular ion peak in the mass spectrum of a monoamine compound will be an odd number. miamioh.edulibretexts.org The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized cation. libretexts.orglibretexts.org For secondary amines, multiple alpha-cleavage pathways are possible. libretexts.org

For instance, in the analysis of related benzylamine (B48309) derivatives, HRMS is used to confirm the calculated exact mass. For C₁₅H₁₆NO₃ [M+H]⁺, the calculated mass is 257.11, and the found mass is 258.10. acs.org This level of accuracy is crucial for distinguishing between compounds with similar nominal masses. In the context of degradation studies, MS and HRMS are invaluable for identifying unknown degradation products by analyzing their fragmentation patterns and determining their elemental compositions.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide insights into the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. For secondary amines like this compound, a single, weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Additionally, a strong, broad band due to N-H wagging can be observed in the 910-665 cm⁻¹ region for both primary and secondary amines. orgchemboulder.com The presence of the aromatic rings will give rise to C-H stretching vibrations around 3100-3000 cm⁻¹ and C-C stretching within the ring at 1600-1585 cm⁻¹. study.com

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of benzylamine shows absorption maxima at 206 nm and 256 nm. sielc.com For derivatives of 4-(benzylamino)benzoic acid, the maximum absorption wavelength (λmax) is observed around 302-307 nm. acs.org These absorptions are characteristic of the electronic structure of the molecule and can be used for quantitative analysis and to study interactions with other molecules.

Characteristic IR Absorptions for Secondary Amines

Vibration Wavenumber (cm⁻¹)
N-H Stretch 3350-3310 (single, weak)
C-N Stretch (Aromatic) 1335-1250 (strong)

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

Chromatographic techniques are essential for separating and analyzing the components of complex mixtures, making them indispensable for monitoring reaction progress and assessing the purity of this compound.

Gas Chromatography (GC) : Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing. vt.edu However, with appropriate column selection and derivatization, GC can be a powerful tool. vt.edu For example, the purity of 4-chlorobenzylamine (B54526) can be determined by GC, with one supplier specifying an assay of ≥97.0%. thermofisher.com GC coupled with mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex reaction mixtures. rsc.orgwaters.com

High-Performance Liquid Chromatography (HPLC) : High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds. For the analysis of related chlorobenzyl compounds, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid buffer has been developed. sielc.com Detection is typically performed using a UV detector set at a wavelength corresponding to the compound's absorption maximum. sielc.com HPLC is particularly useful for analyzing reaction mixtures, determining product purity, and isolating specific compounds for further characterization.

Table of Compounds Mentioned

Compound Name
This compound
4-((4-chlorobenzyl)amino)benzoic acid
Benzylamine

Applications of Bis 4 Chlorobenzyl Amine in Advanced Chemical Synthesis and Materials Science

Utilization as a Precursor or Intermediate in Organic Synthesis

The reactivity of the secondary amine and the presence of the chlorobenzyl moieties make bis(4-chlorobenzyl)amine a valuable precursor for a variety of organic compounds.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. This compound can be employed in the synthesis of several important heterocyclic systems.

Triazinanes: These six-membered heterocyclic compounds can be synthesized using this compound as a precursor. For instance, a hexahydrotriazine derivative has been synthesized through a condensation reaction involving 4-chloroaniline, propylamine, and formalin, showcasing a pathway for incorporating substituted phenyl rings into the triazinane structure. researchgate.net While this specific example does not directly use this compound, the underlying chemistry of reacting amines with aldehydes is relevant to how this compound could be utilized in similar syntheses. The general reactivity of amines allows for their incorporation into various heterocyclic structures. rsc.orgmdpi.comscience.gov

Thiazolidinones: This class of compounds is known for a wide range of biological activities. The synthesis of thiazolidin-4-ones often involves the reaction of an amine, an aldehyde, and a thiol-containing carboxylic acid, such as thioglycolic acid. orientjchem.orgasianpubs.orgnih.govnih.gov this compound can serve as the amine component in such multi-component reactions, leading to the formation of N-substituted thiazolidinones bearing two 4-chlorobenzyl groups. For example, various thiazolidin-4-one derivatives have been synthesized from heterocyclic Schiff bases, which are formed from the condensation of an amine and an aldehyde. researchgate.net

Pyrimidinones: Pyrimidinones are another class of heterocyclic compounds with significant applications. Their synthesis can be achieved through various condensation reactions. For example, the reaction of a chalcone with thiourea, urea, or guanidine hydrochloride can yield pyrimidine derivatives. While a direct synthesis using this compound is not explicitly detailed in the provided search results, its nature as a secondary amine suggests its potential as a building block in the synthesis of appropriately substituted pyrimidinone rings through established synthetic methodologies.

Formation of Specialized Amine Derivatives and Amides

The nucleophilic nature of the secondary amine in this compound allows for its straightforward conversion into a range of other functional groups.

Amine Derivatives: As a secondary amine, this compound can undergo various reactions to form more complex amine structures. These reactions can include alkylation, arylation, and other C-N bond-forming reactions. The general synthesis of amines can be achieved through methods like the reduction of nitriles and amides, or the alkylation of ammonia (B1221849) or other amines. pressbooks.pub

Amides: Amide bond formation is a cornerstone of organic synthesis, particularly in the preparation of peptides and polymers. nih.govmasterorganicchemistry.com this compound can readily react with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form the corresponding N,N-disubstituted amides. semanticscholar.orgnih.govlibretexts.org This reaction is a standard transformation in organic chemistry and allows for the incorporation of the bis(4-chlorobenzyl)amino moiety into a wide array of molecular architectures.

Role in the Development of Functional Materials

Beyond its use in traditional organic synthesis, this compound and its derivatives are finding applications in the burgeoning field of materials science.

Ligand Design in Metal-Organic Frameworks or Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgmdpi.com The properties of these materials can be tuned by modifying the organic linker. This compound, after suitable functionalization to include coordinating groups like carboxylates or imidazoles, can serve as a versatile ligand. For instance, the flexible nature of a related compound, bis(4-carboxybenzyl)amine, has been shown to be critical in determining the final structures of coordination polymers. rsc.org Amine-functionalized ligands are also of interest for their potential to enhance properties such as gas sorption. nih.govnih.govrsc.org

Precursor for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level. One prominent example is the use of organic cations as templates in the formation of perovskite structures. The organic cation 4-chlorobenzylamine (B54526) has been used to form a two-dimensional perovskite top layer on a three-dimensional perovskite film, which helps to passivate surface defects and improve the efficiency and stability of perovskite solar cells. jim.org.cn While this example uses the primary amine, it highlights the potential for related structures like this compound to be explored as templating agents in the synthesis of novel hybrid materials.

Development of Catalytic Systems

The utility of secondary amines, such as this compound, in the realm of catalysis is primarily centered on their role as ligands that coordinate with metal centers to form catalytically active complexes. The nitrogen atom of the amine possesses a lone pair of electrons that can be donated to a metal ion, thereby influencing the metal's electronic properties and steric environment. This modulation of the metal center is critical in tuning the activity, selectivity, and stability of the resulting catalyst. While direct catalytic applications of this compound are not extensively documented, the broader class of benzylamines and bis-amine ligands has seen significant use in the development of sophisticated catalytic systems for a variety of chemical transformations.

Research into related compounds demonstrates the potential of this compound as a scaffold for catalyst design. For instance, amine bis(phenolate) ligands, which share a structural resemblance to a functionalized this compound, have been successfully employed in the synthesis of polymetallic titanium and zirconium complexes. These complexes have proven to be active catalysts for the ring-opening polymerization (ROP) of rac-lactide, a key process in the production of biodegradable plastics like polylactic acid (PLA) hw.ac.uk. The steric and electronic properties of the amine ligand are crucial in determining the nuclearity and, consequently, the catalytic behavior of the metallic aggregate hw.ac.uk.

In a similar vein, bis(phenoxy-imine) titanium(IV) complexes are utilized as catalysts in the polymerization of ethylene nih.gov. During the activation of these catalysts, the imine moiety can be reduced to an amine, suggesting that the corresponding phenoxy-amine complexes are the active catalytic species nih.gov. This highlights the viability of amine-containing ligands in polymerization catalysis.

Furthermore, benzylamine (B48309) derivatives, including the closely related 4-chlorobenzylamine, have been used to synthesize platinum(IV) complexes. While these specific complexes were primarily investigated for their biological activity, the literature generally supports the use of such ligands in catalytic applications researchgate.net. The ability of the amine to stabilize different oxidation states of the metal is a key feature in many catalytic cycles.

The following table summarizes the catalytic activity of representative metal complexes bearing ligands structurally related to this compound, illustrating their effectiveness in polymerization reactions.

Catalyst/PrecursorLigand TypeReaction TypeMonomerConversion (%)Polymer Properties
Bimetallic Ti clusterAmine bis(phenolate)Ring-Opening Polymerizationrac-lactide73-
Tetrametallic Ti cluster 1Amine bis(phenolate)Ring-Opening Polymerizationrac-lactide30-
Tetrametallic Ti cluster 2Amine bis(phenolate)Ring-Opening Polymerizationrac-lactide40-
(L1)2Ti(OiPr)2Bis(phenoxy-imine)Ethylene PolymerizationEthylene-Activity: 135 kg PE/(mol Ti·h)
(L2)2ZrCl2Bis(phenoxy-imine)Ethylene PolymerizationEthylene-Activity: 108 kg PE/(mol Zr·h)

The data clearly indicate that the ligand architecture plays a significant role in the catalytic performance. For the ring-opening polymerization of rac-lactide, the bimetallic titanium complex exhibited higher activity compared to the tetrametallic analogues, a difference attributed to the distinct structures of the catalysts hw.ac.uk. In ethylene polymerization, the activity of the catalyst is also influenced by the specific ligand and metal combination nih.gov.

While the direct application of this compound as a catalyst is a developing area, the established success of structurally similar amine-based ligands in polymerization catalysis provides a strong foundation for its future exploration and development in this field.

Future Research Directions and Unexplored Avenues in Bis 4 Chlorobenzyl Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Bis(4-chlorobenzyl)amine is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. Current research on related compounds highlights several promising avenues. One key area is the development of eco-friendly protocols that minimize hazardous waste and energy consumption. For instance, methods utilizing microwave-assisted reductive alkylation with mild, non-toxic reducing agents are being developed for similar amine syntheses. mdpi.com This approach not only accelerates reaction times but also often improves yields and selectivity, reducing the need for excessive alkylating agents. mdpi.com

Another promising strategy involves the use of phase-transfer catalysis in aqueous media, which has been successfully applied to the synthesis of analogous compounds like Bis-(p-chlorobenzyl) sulfide (B99878). researchgate.net This technique can enhance reaction rates and obviate the need for volatile organic solvents. Furthermore, the application of biodegradable surfactants derived from natural sources like vitamin E can facilitate organic reactions in water, drastically lowering the environmental impact as measured by metrics like Sheldon's E Factors. proquest.com Solvent-free "mechanosynthesis" techniques, such as grinding reactants with a reusable catalyst like L-proline, represent another frontier for producing complex molecules efficiently and sustainably. tandfonline.comnih.gov

Synthetic MethodologyKey AdvantagesPotential Application to this compound
Microwave-Assisted Reductive AlkylationRapid reaction times, high efficiency, reduced use of toxic reagents. mdpi.comEfficient one-pot synthesis from 4-chlorobenzaldehyde (B46862) and 4-chlorobenzylamine (B54526).
Phase-Transfer CatalysisUse of water as a solvent, enhanced reaction rates, simplified workup. researchgate.netSynthesis via N-alkylation of 4-chlorobenzylamine with 4-chlorobenzyl chloride in a biphasic system.
Micellar CatalysisAvoids bulk organic solvents, utilizes biodegradable surfactants, low environmental impact. proquest.comPerforming the synthesis in aqueous nanomicelles to improve sustainability.
Mechanosynthesis (Grinding)Solvent-free conditions, high yields, simple procedure, reusable catalysts. tandfonline.comnih.govSolid-state synthesis catalyzed by an organocatalyst, minimizing solvent waste.

Exploration of Underutilized Reactivity and Transformation Pathways

Beyond its synthesis, the reactivity of this compound remains largely unexplored. The presence of a secondary amine functional group and two activated benzyl rings offers fertile ground for discovering new chemical transformations. Future research could focus on leveraging the nucleophilic nature of the amine in novel coupling reactions or its capacity to act as a ligand in organometallic chemistry.

The C-H bonds on the methylene bridges and the aromatic rings are potential sites for C-H activation/functionalization reactions, a powerful tool in modern organic synthesis for creating complex molecules from simple precursors. Investigating the compound's role as a building block for more complex heterocyclic structures, such as 1,4-diazepanes, could yield novel compounds with interesting properties. researchgate.net Furthermore, its structural similarity to symmetrical bis-tertiary amines that have shown promise as CXCR4 inhibitors suggests that derivatives of this compound could be explored for biological activity. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful lens through which to investigate this compound without the need for extensive laboratory work. Techniques like Density Functional Theory (DFT) can be employed to optimize its molecular geometry, predict its spectral properties (IR, NMR), and analyze its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netresearchgate.net This information is crucial for understanding its reactivity and potential as an electronic material.

Molecular dynamics simulations can predict how the molecule interacts with solvents or biological targets, aiding in the design of new drugs or functional materials. nih.gov Computer-Assisted Drug Design (CADD) methodologies allow for the virtual screening of vast chemical libraries to identify molecules that might interact with specific biological targets, and can be used to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov By applying these computational tools to this compound and its potential derivatives, researchers can prioritize the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery process.

Table of Potential Computational Analyses:

Computational Method Research Goal Predicted Outcome
Density Functional Theory (DFT) Determine optimized geometry, electronic properties, and reactivity. Prediction of bond lengths/angles, HOMO-LUMO gap, molecular electrostatic potential map. researchgate.netresearchgate.net
Molecular Docking Screen for potential biological targets and predict binding affinity. Identification of potential protein interactions and binding modes. nih.gov
Molecular Dynamics (MD) Simulate the behavior of the molecule in different environments (e.g., water, lipid bilayer). Assessment of conformational stability and interactions with surrounding molecules.

Integration with Emerging Technologies in Chemical Discovery (e.g., AI in synthesis)

In the laboratory, AI can be coupled with automated synthesis platforms to optimize reaction conditions in real-time. By continuously monitoring reaction parameters and adjusting them based on machine learning algorithms, these systems can maximize yield, minimize byproducts, and ensure process safety. This approach not only accelerates the development of synthetic protocols but also facilitates the discovery of entirely new reaction conditions. The use of deep learning models has already shown promise in rapidly identifying bioactive compounds from large chemical databases, a strategy that could be applied to find new applications for this compound and its derivatives. acs.org

Q & A

Q. What are the common synthetic routes for preparing Bis(4-chlorobenzyl)amine, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via alkylation of primary amines with 4-chlorobenzyl halides or reductive amination of 4-chlorobenzaldehyde derivatives. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes) has been shown to improve yields (32–34% for analogous compounds) compared to conventional heating by enhancing reaction kinetics and reducing side reactions . Optimization strategies include:

  • Using a 2:1 molar ratio of 4-chlorobenzyl halide to amine to favor bis-alkylation.
  • Employing polar aprotic solvents (e.g., DMF, acetonitrile) with catalytic KI to stabilize intermediates.
  • Monitoring reaction progress via TLC or LC-MS to terminate the reaction at peak product formation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Key characterization methods include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.3 ppm, doublet, J = 8.0 Hz) and methylene (–CH₂–) groups (δ 3.8–4.0 ppm, singlet) .
  • ¹³C NMR : Peaks at ~140 ppm (aromatic carbons adjacent to Cl) and 50–55 ppm (methylene carbons) .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 295.2 (calculated for C₁₄H₁₃Cl₂N) .
  • FT-IR : N–H stretching (~3300 cm⁻¹) and C–Cl vibrations (750 cm⁻¹).

Q. What are the primary safety considerations when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, related benzylamine derivatives exhibit:

  • Skin/Eye Irritation : Wear nitrile gloves and safety goggles (GHS Category 2A) .
  • Environmental Hazard : Classified as Aquatic Acute/Chronic Toxicity 1; avoid release into waterways .
  • Handling Protocol : Use fume hoods for synthesis, store in airtight containers under nitrogen, and dispose via incineration (≥1000°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing metal complexes of this compound derivatives?

Structural ambiguities in metal complexes (e.g., Zn²⁺ coordination geometry) can arise from disordered solvent molecules or twinning. Methodological steps include:

  • Refining structures using SHELXL with TWIN and BASF commands to model twinning .
  • Validating hydrogen bonding via PLATON’s ADDSYM tool to detect missed symmetry .
  • Cross-validating bond lengths/angles with Cambridge Structural Database entries for analogous complexes .

Q. What methodological approaches are recommended for analyzing the electronic effects of substituents on the reactivity of this compound in coordination chemistry?

To study electronic effects (e.g., electron-withdrawing Cl groups):

  • DFT Calculations : Compute charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO) to predict ligand donor strength .
  • Spectroscopic Analysis : Compare UV-Vis absorption bands (d-d transitions) of metal complexes with varying substituents.
  • Potentiometric Titrations : Determine stability constants (log K) for metal-ligand complexes to quantify binding affinity .

Q. In cases of conflicting NMR data for this compound derivatives, what strategies can confirm structural assignments?

Conflicting peaks (e.g., overlapping aromatic signals) require:

  • 2D NMR : HSQC or HMBC to correlate protons with carbons and resolve connectivity .
  • Variable Temperature NMR : Heat samples to 50–60°C to reduce signal broadening caused by hindered rotation.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Computational Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.